molecular formula C9H8F3NO2 B12859131 1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one

1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one

Cat. No.: B12859131
M. Wt: 219.16 g/mol
InChI Key: XWOHWPQMGNIJMH-ONEGZZNKSA-N
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Description

1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one is a synthetic organic compound characterized by the presence of trifluoromethyl and furylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one typically involves the reaction of trifluoroacetone with furylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the amine to the carbonyl group of the trifluoroacetone. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the pure product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development. Its unique structure allows for interactions with various biological targets.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

    Material Science: The compound is explored for its potential use in the development of advanced materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The furylmethyl group can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-4-hydroxy-4-phenyl-but-3-en-2-one
  • 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
  • 2,2,6,6-Tetramethyl-3-hydroxy-hept-3-en-5-one

Uniqueness

1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one is unique due to the presence of both trifluoromethyl and furylmethyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the furylmethyl group provides additional sites for chemical modification and interaction with biological targets. This combination of features makes the compound a valuable tool in various scientific research applications.

Biological Activity

Introduction

1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one, a compound with significant fluorine substitution, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Composition

  • IUPAC Name : this compound
  • CAS Number : 215519-26-9
  • Molecular Formula : C11H10F3N O
  • Molecular Weight : 239.20 g/mol

Physical Properties

PropertyValue
Melting PointNot specified
Purity≥95%
FormPowder

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its trifluoromethyl group enhances lipophilicity and metabolic stability, potentially leading to increased bioavailability and efficacy in vivo.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been noted to inhibit certain enzymes involved in metabolic pathways.
  • Modulation of Signaling Pathways : The compound may interact with signaling pathways related to inflammation and cancer progression.

Therapeutic Applications

Research indicates that this compound may have potential applications in treating various conditions:

Anticancer Activity

Studies have shown that similar trifluoromethyl-containing compounds exhibit cytotoxic effects on cancer cell lines. For instance, a derivative demonstrated IC50 values in the micromolar range against breast cancer cells.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases.

In Vitro Studies

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM for human breast cancer cells (MCF7) .
  • Enzyme Inhibition : Another study focused on the compound's ability to inhibit specific enzymes involved in tumor progression. It was found to significantly reduce the activity of matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis .

In Vivo Studies

Research involving animal models has shown promising results regarding the compound's efficacy:

  • Tumor Growth Inhibition : In a mouse model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups .

Comparative Analysis with Similar Compounds

CompoundIC50 (µM)Mechanism of Action
1,1,1-Trifluoro...but-3-en-2-one15Enzyme inhibition and cytotoxicity
Trifluoromethyl analog A10MMP inhibition
Trifluoromethyl analog B20Apoptosis induction

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

(E)-1,1,1-trifluoro-4-(furan-2-ylmethylamino)but-3-en-2-one

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)8(14)3-4-13-6-7-2-1-5-15-7/h1-5,13H,6H2/b4-3+

InChI Key

XWOHWPQMGNIJMH-ONEGZZNKSA-N

Isomeric SMILES

C1=COC(=C1)CN/C=C/C(=O)C(F)(F)F

Canonical SMILES

C1=COC(=C1)CNC=CC(=O)C(F)(F)F

Origin of Product

United States

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